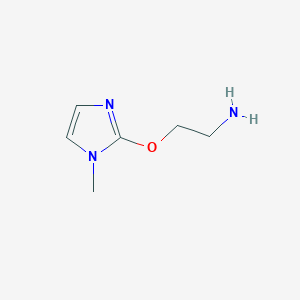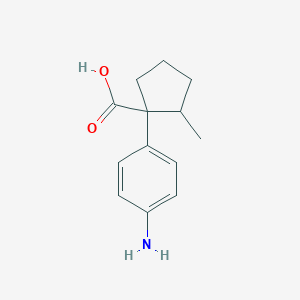
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-aminophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-nitrobenzene with 2-methylcyclopentanone, followed by reduction of the nitro group to an amino group. The carboxylic acid functionality can be introduced via oxidation of the corresponding alcohol or aldehyde intermediate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process may include steps such as:
Friedel-Crafts Acylation: Using aluminum chloride as a catalyst.
Reduction: Employing hydrogenation over palladium on carbon.
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-2-methylcyclopentanol.
Substitution: 1-(4-Nitrophenyl)-2-methylcyclopentane-1-carboxylic acid (from nitration).
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Aminophenyl)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring.
1-(4-Aminophenyl)-2-ethylcyclopentane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness: 1-(4-Aminophenyl)-2-methylcyclopentane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both an amino group and a carboxylic acid group allows for diverse chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-2-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-3-2-8-13(9,12(15)16)10-4-6-11(14)7-5-10/h4-7,9H,2-3,8,14H2,1H3,(H,15,16) |
Clave InChI |
PNSHBHQHRBIIGD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC1(C2=CC=C(C=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
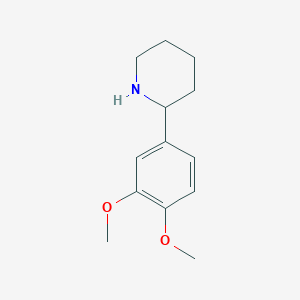
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
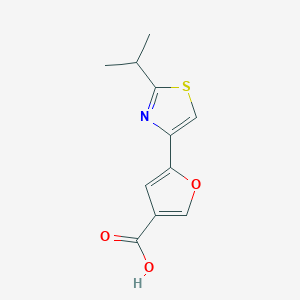
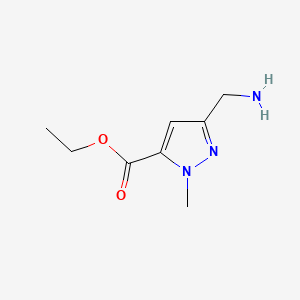
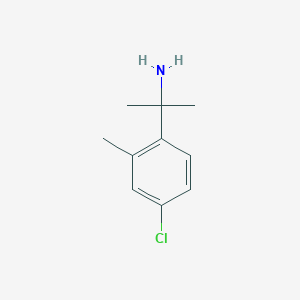
![3-amino-N-[4-(2,4-dioxohexahydropyrimidin-1-yl)-3-methoxy-phenyl]propanamide](/img/structure/B13539469.png)

![Tert-butyl2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13539481.png)
